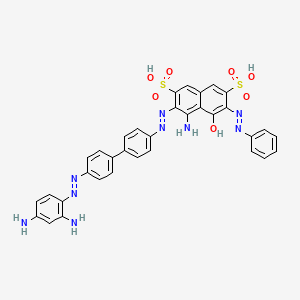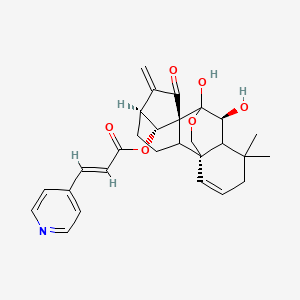
(5R)-Rupintrivir-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-Rupintrivir-d3 is a deuterated analog of Rupintrivir, a potent inhibitor of human rhinovirus 3C protease. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Rupintrivir-d3 involves multiple steps, including the introduction of deuterium atoms. One common method is the enantioselective synthesis, where specific catalysts and reagents are used to ensure the correct stereochemistry. The reaction conditions typically involve controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process.
化学反応の分析
Types of Reactions
(5R)-Rupintrivir-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
科学的研究の応用
(5R)-Rupintrivir-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Investigated for its potential to inhibit viral proteases, making it a candidate for antiviral drug development.
Medicine: Explored for its therapeutic potential in treating viral infections, particularly those caused by rhinoviruses.
Industry: Utilized in the development of stable isotope-labeled compounds for pharmacokinetic studies.
作用機序
The mechanism of action of (5R)-Rupintrivir-d3 involves the inhibition of the 3C protease enzyme in human rhinoviruses. This enzyme is crucial for viral replication, and its inhibition prevents the virus from processing its polyprotein, thereby halting its life cycle. The deuterium atoms in this compound enhance its binding affinity and metabolic stability, making it a more effective inhibitor.
類似化合物との比較
Similar Compounds
Rupintrivir: The non-deuterated parent compound.
Deuterated Analogues: Other deuterated versions of antiviral compounds.
Uniqueness
(5R)-Rupintrivir-d3 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Rupintrivir. This makes it a more promising candidate for drug development, particularly in the treatment of viral infections.
特性
分子式 |
C31H39FN4O7 |
|---|---|
分子量 |
601.7 g/mol |
IUPAC名 |
ethyl (E,4S)-4-[[(2R,5R)-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5-[[5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]heptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28+/m0/s1/i4D3 |
InChIキー |
CAYJBRBGZBCZKO-HDFLBKIESA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=NO1)C(=O)N[C@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC |
正規SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


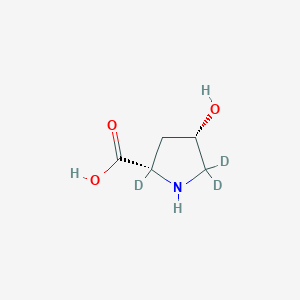
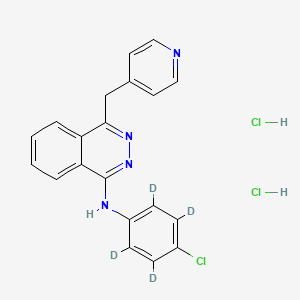
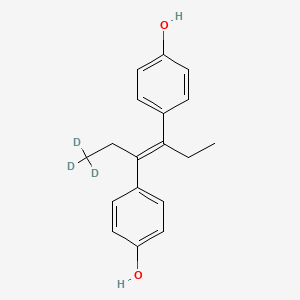
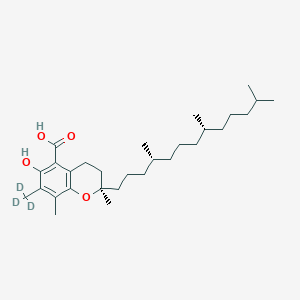
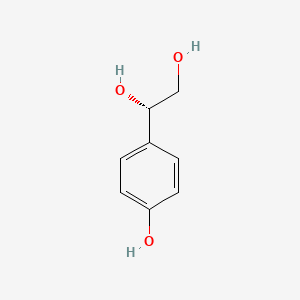


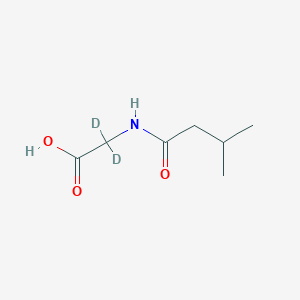


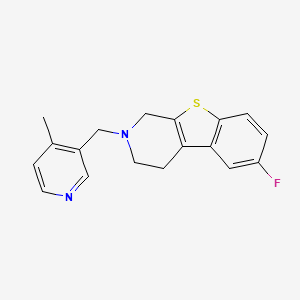
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
